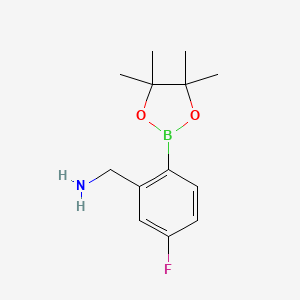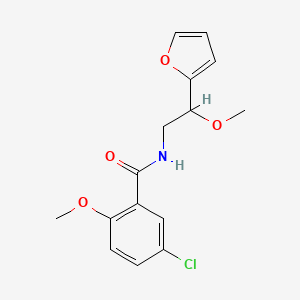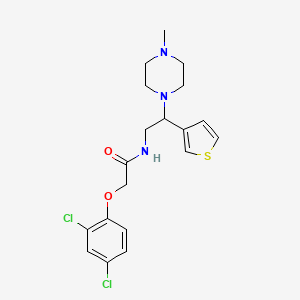
(E)-3-(2,3-dichlorophenyl)-N-(2-oxo-2H-chromen-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2,3-dichlorophenyl)-N-(2-oxo-2H-chromen-3-yl)acrylamide, also known as DCA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DCA is a small molecule that has been shown to have anti-cancer properties, making it a promising candidate for cancer treatment.
Aplicaciones Científicas De Investigación
Polymer Science and Materials Engineering
Corrosion Inhibition : Research by Baskar et al. (2014) on photo-cross-linkable polymers, including similar compounds, has demonstrated significant efficiency in inhibiting mild steel corrosion in hydrochloric acid medium. These polymers, synthesized through click chemistry, offer advancements in corrosion protection technologies, particularly for industrial applications where metal preservation is critical (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Polymer Functionalization and Material Enhancement : The development of novel polymeric materials with enhanced properties is a key area of application. For example, UV-induced graft polymerization techniques involving acrylamide have been employed to modify cellulose, creating materials with improved attributes, such as antibacterial properties. This method, involving the immobilization of photo-initiators like benzophenone, showcases the versatility of acrylamide derivatives in materials science (Hong, Liu, & Sun, 2009).
Biochemistry and Chemical Sensing
Protein Fluorescence Quenching : Acrylamide derivatives have been utilized as efficient quenchers in studies of protein fluorescence. These compounds can discriminate the exposure degree of tryptophan residues in proteins, offering a valuable tool for understanding protein structure and dynamics. This approach is instrumental in monitoring conformational changes and binding events in proteins, providing insights into their functional mechanisms (Eftink & Ghiron, 1976).
Fluorescent Probing for Cysteine : A study by Dai et al. (2014) introduced a coumarin-based fluorescent probe for sensing cysteine with high selectivity. This application underscores the potential of (E)-3-(2,3-dichlorophenyl)-N-(2-oxo-2H-chromen-3-yl)acrylamide derivatives in developing selective sensors for biomolecules, enabling their detection in complex biological matrices and live cell imaging (Dai, Wu, Wang, Tian, Xu, Wang, Miao, & Zhao, 2014).
Propiedades
IUPAC Name |
(E)-3-(2,3-dichlorophenyl)-N-(2-oxochromen-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO3/c19-13-6-3-5-11(17(13)20)8-9-16(22)21-14-10-12-4-1-2-7-15(12)24-18(14)23/h1-10H,(H,21,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJSZOWHHJAGBS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C=CC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)/C=C/C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B2426199.png)

![1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2426201.png)



![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide](/img/structure/B2426209.png)
![5-[2-(morpholin-4-ylcarbonyl)phenyl]-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B2426210.png)